molecular formula C13H17NO2 B1313691 (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid CAS No. 281191-43-3

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid

Cat. No.: B1313691
CAS No.: 281191-43-3
M. Wt: 219.28 g/mol
InChI Key: SZDGZZWHZMCCQO-CABZTGNLSA-N
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Description

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group and a phenylethylamine moiety

Scientific Research Applications

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

Target of Action

It is known that amino acid transporters play a crucial role in cell growth and metabolism . Inhibiting the amino acid transport of these transporters can inhibit the growth of cells .

Mode of Action

It is known that amino acids can regulate gene expression through the tir1/afb pathway . This pathway is involved in auxin signaling, which plays a central role in many aspects of plant growth and development .

Biochemical Pathways

The compound may be involved in the regulation of various biochemical pathways. Amino acids, particularly essential or conditionally essential ones, are commonly consumed as nutritional supplements by athletes and individuals engaged in regular and moderate physical activity . They play a significant role in regulating skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage .

Pharmacokinetics

It is known that ketamine, another amino acid, has low oral bioavailability due to its extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

It is known that amino acids can have a significant impact on cell nutrient distribution, and they also appear to have an important role in the growth and development of cells .

Action Environment

It is known that the freeze–thaw process imposes significant stress on yeast cells, resulting in diminished viability and fermentation capacity . This suggests that environmental factors such as temperature can influence the action, efficacy, and stability of certain compounds.

Safety and Hazards

Acetic acid is corrosive in nature and produces blisters when in contact with the skin . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Guanidinoacetic acid (GAA) is an amino acid derivative and precursor for creatine which plays a significant role in energy metabolism . GAA has been tested as a potential feed additive to enhance energy utilization and growth performance in the poultry and swine industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and (S)-1-phenylethylamine.

    Formation of Amide Bond: The carboxylic acid group of cyclopropylcarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of (S)-1-phenylethylamine to form the corresponding amide.

    Reduction and Hydrolysis: The amide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. Subsequent hydrolysis of the amine with hydrochloric acid (HCl) produces this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Cyclopropyl-2-((1-phenylethyl)amino)acetic acid: Lacks the chiral center at the phenylethylamine moiety.

    ®-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid: Has the opposite chirality at the cyclopropyl group.

    2-Cyclopropyl-2-((1-phenylethyl)amino)acetic acid: Non-chiral version of the compound.

Uniqueness

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is unique due to its specific chiral centers, which confer distinct stereochemical properties. This chirality can significantly influence its biological activity and interactions with molecular targets, making it a valuable compound in stereoselective synthesis and drug development.

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-[[(1S)-1-phenylethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGZZWHZMCCQO-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456934
Record name (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281191-43-3
Record name (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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